N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzolsulfonamid

Übersicht

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. The structure of this compound features a benzodioxin ring fused to a benzenesulfonamide moiety, which contributes to its unique chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

One of the primary applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide is its role as an enzyme inhibitor. Research has demonstrated its effectiveness against:

- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibitors like this compound can be beneficial in managing Type 2 diabetes mellitus by slowing down glucose absorption from the intestine .

- Acetylcholinesterase : This enzyme is involved in neurotransmission. Inhibition can have implications for treating Alzheimer’s disease by enhancing cholinergic signaling .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide exhibit significant activity against various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound through its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Compounds that inhibit CA IX can induce apoptosis in cancer cells and may serve as promising candidates for cancer therapy .

Case Studies and Research Findings

Wirkmechanismus

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to primarily target bacterial enzymes involved in the synthesis of folic acid .

Mode of Action

Sulfonamides generally act by inhibiting the bacterial enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid, an essential component for bacterial growth and multiplication .

Biochemical Pathways

The compound likely affects the biochemical pathway involved in the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, it prevents the formation of dihydropteroic acid, a precursor to folic acid. This results in a deficiency of folic acid in the bacteria, which is necessary for the synthesis of nucleic acids and the growth and multiplication of bacteria .

Pharmacokinetics

It is known that sulfonamides are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

The result of the compound’s action would be the inhibition of bacterial growth and multiplication due to the disruption of folic acid synthesis. This could potentially lead to the death of the bacteria, depending on the extent of the disruption and the susceptibility of the bacteria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide typically involves the following steps:

-

Formation of the Benzodioxin Ring: : The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

-

Sulfonamide Formation: : The benzodioxin derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as sodium carbonate (Na2CO3) to form the sulfonamide linkage. The reaction is typically carried out in an aqueous medium with controlled pH to ensure the formation of the desired product .

-

Methoxylation: This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

-

Substitution Reactions: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with different alkyl or aryl groups .

-

Oxidation and Reduction: : The benzodioxin ring can undergo oxidation to form quinone derivatives, while reduction reactions can lead to the formation of dihydro derivatives .

-

Hydrolysis: : The sulfonamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, aryl halides in the presence of bases like sodium hydride (NaH) or lithium hydride (LiH).

Major Products

Substituted Sulfonamides: Various N-alkyl or N-aryl derivatives.

Oxidized Products: Quinone derivatives.

Hydrolysis Products: Amines and sulfonic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Lacks the methoxy group, which may affect its biological activity.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Contains a bromine atom, which can enhance its antibacterial properties.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide: The methyl group can influence its solubility and reactivity.

Uniqueness

The presence of the methoxy group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide enhances its lipophilicity and may improve its ability to penetrate biological membranes, making it a more effective inhibitor of certain enzymes compared to its analogs .

Biologische Aktivität

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

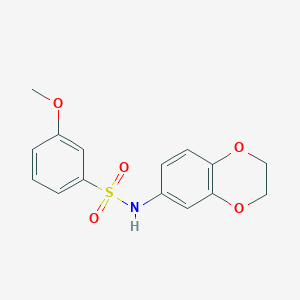

The chemical structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide can be represented as follows:

- Molecular Formula: CHNOS

- Molecular Weight: 303.34 g/mol

The compound features a benzodioxin moiety linked to a methoxybenzenesulfonamide group, which is significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity: Many sulfonamides act as inhibitors of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in tissues. Studies have shown that modifications in the sulfonamide structure can enhance selectivity towards specific CA isoforms, particularly in cancer therapy .

- Antimicrobial Properties: The benzodioxin structure is known to contribute to antimicrobial activity. Compounds with this motif have been reported to exhibit significant antibacterial effects against various pathogens .

- Anticancer Activity: Preliminary studies suggest that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .

Biological Activity Data

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of related compounds. Researchers found that modifications to the benzodioxin structure could enhance the potency against cancer cell lines by altering the binding affinity to target proteins involved in cell cycle regulation .

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial efficacy of sulfonamides containing benzodioxin derivatives. The results indicated that these compounds displayed potent activity against resistant bacterial strains, suggesting their potential use as novel antibiotics .

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-19-12-3-2-4-13(10-12)22(17,18)16-11-5-6-14-15(9-11)21-8-7-20-14/h2-6,9-10,16H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECHCKCKBORGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195168 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.